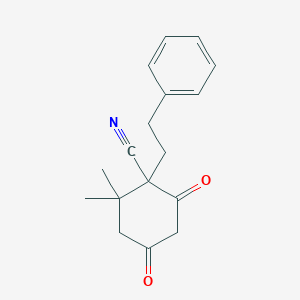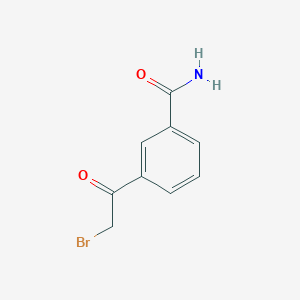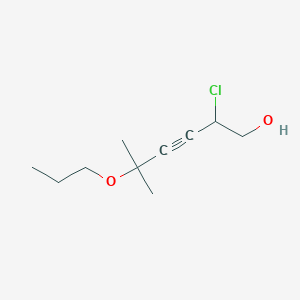![molecular formula C10H17N3O3 B14356934 2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile CAS No. 91990-35-1](/img/structure/B14356934.png)
2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile is a complex organic compound with a unique structure that includes multiple ethoxy groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile typically involves the reaction of diacetonitrile with a compound containing multiple ethoxy groups. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and addition of reagents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using a nucleophile or electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines.
Scientific Research Applications
2,2’-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in drug development, the compound may interact with biological targets through its functional groups, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: This compound has a similar structure with multiple ethoxy groups but lacks the nitrile functional group.
Nonaethylene glycol: Another similar compound with additional ethoxy groups but no nitrile group.
Tetraethylene glycol p-toluenesulfonate: This compound contains ethoxy groups and a sulfonate group instead of a nitrile group.
Uniqueness
2,2’-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile is unique due to the presence of both ethoxy groups and a nitrile functional group
Properties
CAS No. |
91990-35-1 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[cyanomethyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]acetonitrile |
InChI |
InChI=1S/C10H17N3O3/c11-1-3-13(4-2-12)5-7-15-9-10-16-8-6-14/h14H,3-10H2 |
InChI Key |
JRUVEDPPUNIFBN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCO)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)

![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)

![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)

![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)



![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)
